molecular formula C10H14O4 B13090594 Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate

Cat. No.: B13090594
M. Wt: 198.22 g/mol
InChI Key: ZHHRLRHJUDDQFL-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate is a functionalized cyclohexenone ester that serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds based on the cyclohexenone scaffold are recognized as key intermediates for constructing complex molecular architectures due to their rich reactivity, which allows for further functionalization at multiple sites on the ring . Researchers value this and similar enone derivatives for their role in developing novel synthetic methodologies, including metal-catalyzed hydrative cyclization reactions, which are atom-economical "green" procedures for forming cyclic enone systems from acyclic precursors like 1,6-diynes . The specific substitution pattern on the cyclohexenone ring—featuring a methyl ester, a methoxy group, and an additional methyl group—makes this compound a valuable synthon for probing structure-activity relationships in drug discovery and for the synthesis of more complex, biologically active molecules. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and note that similar compounds often carry GHS warnings for causing skin and eye irritation (H315-H319) and may cause respiratory irritation (H335) . Proper storage conditions are sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 3-methoxy-1-methyl-6-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-10(9(12)14-3)6-7(13-2)4-5-8(10)11/h6H,4-5H2,1-3H3

InChI Key

ZHHRLRHJUDDQFL-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(CCC1=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 3-oxocyclohex-1-enecarboxylate with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced purification techniques such as chromatography can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related cyclohexene carboxylates, highlighting substituent positions, molecular formulas, and key properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications References
Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate (Target) 3-OCH₃, 1-CH₃, 6-oxo C₁₀H₁₂O₅ 212.20 Reactive enone system; potential synthetic intermediate -
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate 6-CH₃, 2-oxo C₁₀H₁₄O₃ 182.22 Used in organic synthesis; isomer mixture
Ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-enecarboxylate 6-naphthyl, 4-thienyl, 2-oxo C₂₅H₂₂O₅S 434.50 Bulky aromatic substituents; crystal structure studies
Methyl 4-hydroxy-6-methyl-2-oxocyclohex-3-enecarboxylate 4-OH, 6-CH₃, 2-oxo C₁₀H₁₂O₄ 196.20 High structural similarity (0.91); polar functional groups
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate 2-CH₃, 4-oxo C₁₀H₁₄O₃ 182.22 Lower similarity (0.67); altered substituent positions

Reactivity and Stability

  • Enone System Reactivity: The target compound’s conjugated enone system (C=O at C6 and C=C at C2–C3) is likely to undergo Michael additions or Diels-Alder reactions, similar to Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, which is used in synthetic pathways for heterocycles .
  • Steric and Crystallographic Factors : Bulky substituents, as seen in Ethyl 6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-enecarboxylate, influence molecular packing and stability, as demonstrated in crystal structure studies .

Research Findings and Trends

  • Structural Similarity Scores : Computational analyses rank Methyl 4-hydroxy-6-methyl-2-oxocyclohex-3-enecarboxylate (similarity = 0.91) and Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-enecarboxylate (similarity = 0.88) as the closest analogs to the target compound, emphasizing the importance of oxygenated substituents .
  • Synthetic Methodologies : Many analogs, such as Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, are synthesized via Claisen-Schmidt condensations or Michael additions, suggesting analogous routes for the target compound .

Biological Activity

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate (CAS No. 1314974-88-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12O4
  • Molecular Weight : 196.20 g/mol
  • Structural Characteristics : The compound features a cyclohexene ring with methoxy and carboxylate substituents, contributing to its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

This data indicates that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it may be beneficial in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced synthesis of inflammatory mediators.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could mitigate oxidative stress-related damage in cells.
  • Cell Cycle Regulation : Some research indicates that this compound may affect cell cycle progression in cancer cells, promoting apoptosis while inhibiting proliferation.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic microorganisms. The results showed varying degrees of effectiveness, with the highest activity against Staphylococcus aureus. This study highlights the potential for developing new antimicrobial agents derived from this compound.

Anti-inflammatory Research

A recent study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. The findings indicated a significant reduction in edema and inflammatory markers, supporting its use in treating inflammatory diseases.

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